![molecular formula C20H25N3O2 B5027128 1-(4-isopropylbenzyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5027128.png)
1-(4-isopropylbenzyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-isopropylbenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, in particular, features isopropylbenzyl and nitrophenyl substituents attached to the piperazine ring, which influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with electrophilic centers. For example, the synthesis of certain piperazine compounds has been achieved through reactions involving carbonyl compounds, halides, or activated alkenes. These methods highlight the versatility of piperazine derivatives in chemical synthesis, offering pathways to various functionalized molecules (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including this compound, can be studied using techniques like X-ray crystallography. These studies reveal details about the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, crystallographic studies of similar compounds have shown various molecular conformations and interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity (Shankara Prasad et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with the vesicular monoamine transporter type 2 (vmat2) .
Mode of Action
Vmat2 inhibitors, like the compound mentioned above, are known to reduce dopamine storage and release . This reduction in dopamine release curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes certain neurological conditions .
Biochemical Pathways
The compound likely affects the dopamine neurotransmission pathway, given its potential interaction with VMAT2 . By inhibiting VMAT2, the compound could reduce dopamine release in the motor striatum, resulting in stronger “stop” signals and weaker “go” signals . This could lead to robust therapeutic effects in reducing abnormal involuntary hyperkinetic movements in certain neurological conditions .
Pharmacokinetics
Genetic factors are known to contribute to the variability in pharmacokinetics, affecting the enzymes and transporters involved in the adme of drugs .
Result of Action
The result of the compound’s action would likely be a reduction in the abnormal involuntary hyperkinetic movements associated with certain neurological conditions . This is due to the compound’s potential to reduce dopamine release in the motor striatum .
Action Environment
It’s worth noting that factors such as diet, lifestyle, and co-administration of other drugs can influence the pharmacokinetics and pharmacodynamics of a compound .
Safety and Hazards
properties
IUPAC Name |
1-(4-nitrophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)18-5-3-17(4-6-18)15-21-11-13-22(14-12-21)19-7-9-20(10-8-19)23(24)25/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNRJWVAQNMXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.